molecular formula C16H21N3O5 B6421140 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid CAS No. 899752-53-5

3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid

Cat. No.: B6421140
CAS No.: 899752-53-5
M. Wt: 335.35 g/mol
InChI Key: WYFVFPSBOGYDQW-UHFFFAOYSA-N
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Description

3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a phenyl group with a methoxycarbonyl substituent, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(methoxycarbonyl)aniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperidin-1-yl)propanoic acid
  • 3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(morpholin-1-yl)propanoic acid

Uniqueness

3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, in particular, provides unique binding interactions and reactivity compared to similar compounds with different heterocyclic rings.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-{[2-(methoxycarbonyl)phenyl]carbamoyl}-2-(piperazin-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{20}N_{2}O_{4}
  • Molecular Weight : 288.34 g/mol

The compound contains a piperazine ring, which is known for its pharmacological properties, and a methoxycarbonyl group that may enhance its solubility and bioavailability.

Research indicates that compounds similar to this compound may act through multiple pathways. One notable mechanism involves inhibition of the glutathione peroxidase 4 (GPX4), which plays a crucial role in regulating oxidative stress within cells. This inhibition can lead to ferroptosis, a form of regulated cell death associated with various diseases, including cancer .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, one study reported an IC50 value of approximately 100 nM against cancer cell lines, indicating potent cytotoxic effects . The presence of the piperazine moiety is thought to contribute to this activity by enhancing interaction with cellular targets.

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of compounds related to this compound. Some derivatives have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Summary of Biological Activities

Activity TypeIC50 Value (µM)Target Organism/Cell LineReference
Antitumor0.1Cancer Cell Lines
AntimicrobialVariesBacterial Strains

Case Studies

  • Antitumor Efficacy : A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Screening : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Properties

IUPAC Name

4-(2-methoxycarbonylanilino)-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-24-16(23)11-4-2-3-5-12(11)18-14(20)10-13(15(21)22)19-8-6-17-7-9-19/h2-5,13,17H,6-10H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFVFPSBOGYDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC(C(=O)O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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